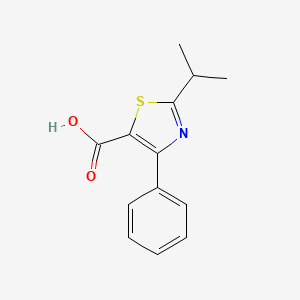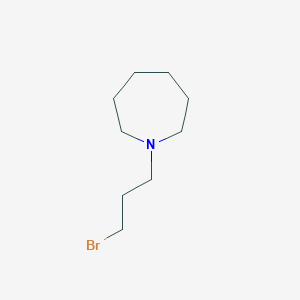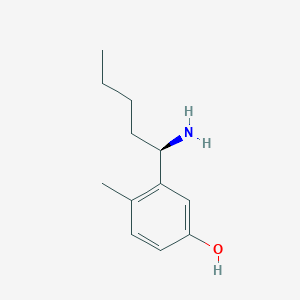![molecular formula C10H10OS B12973196 1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)
1-(Benzo[b]thiophen-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[b]thiophen-5-yl)ethanol is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[b]thiophen-5-yl)ethanol can be synthesized through various methods. One common method involves the reduction of 1-(benzo[b]thiophen-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-5-yl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-(Benzo[b]thiophen-5-yl)ethanone
Reduction: Corresponding alkane
Substitution: Chlorinated derivative
Scientific Research Applications
1-(Benzo[b]thiophen-5-yl)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(benzo[b]thiophen-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(Benzo[b]thiophen-5-yl)ethanol can be compared with other benzothiophene derivatives, such as:
1-(Benzo[b]thiophen-2-yl)ethanol: Similar structure but with the hydroxyl group at a different position on the benzothiophene ring.
1-(Benzo[b]thiophen-3-yl)ethanol: Another positional isomer with the hydroxyl group at the 3-position.
1-(Benzo[b]thiophen-4-yl)ethanol: Positional isomer with the hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group on the benzothiophene ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3 |
InChI Key |
NQFBVDJOANQAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


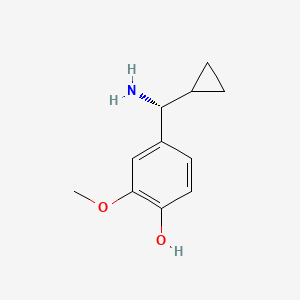
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
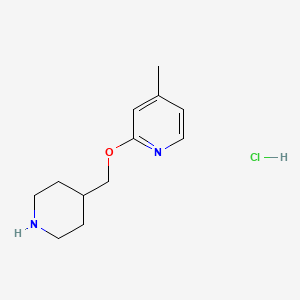
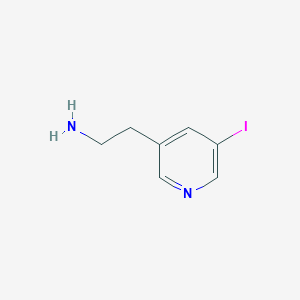
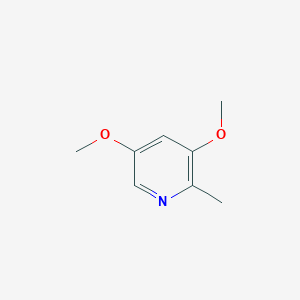
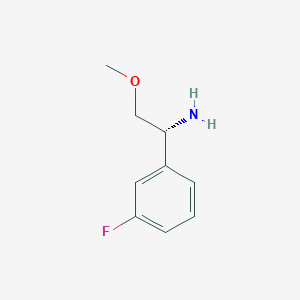
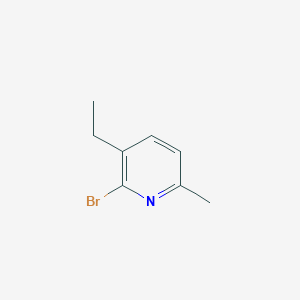
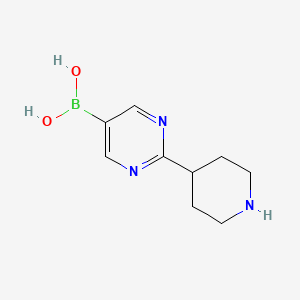
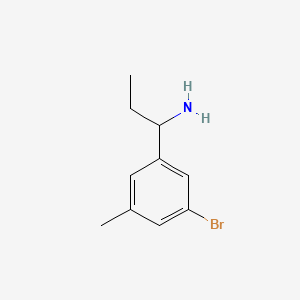
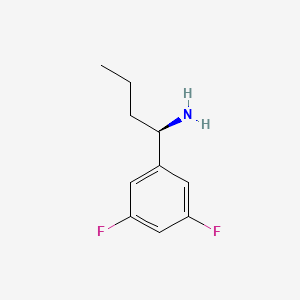
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
